2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid, followed by further functionalization to introduce the chromone moiety . The reaction conditions often include the use of bases such as sodium bicarbonate and solvents like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzylic alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities and signaling pathways . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxyphenylacetic acid: Shares the benzyloxy and methoxy functional groups but lacks the chromone moiety.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Another compound with a benzyloxy group, used in the synthesis of Schiff base ligands.
Uniqueness
2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one is unique due to its chromone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H22O6 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
5,7-dimethoxy-2-(3-methoxy-4-phenylmethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C25H22O6/c1-27-18-12-23(29-3)25-19(26)14-21(31-24(25)13-18)17-9-10-20(22(11-17)28-2)30-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3 |
InChI Key |
TZHVNROPMAVPNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.